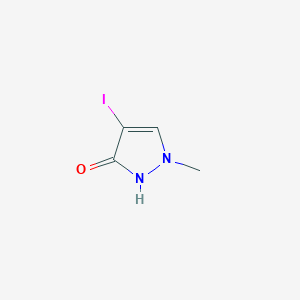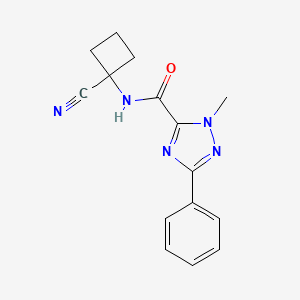
4-Iodo-2-methyl-1H-pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Iodo-2-methyl-1H-pyrazol-5-one is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and their use in various chemical reactions. The presence of an iodine atom at the 4-position and a methyl group at the 2-position in this compound suggests potential reactivity and utility in synthetic chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the oxidative coupling of 2-aminobenzamides with aryl methyl ketones in the presence of molecular iodine can produce quinazolin-4(3H)-ones, which are structurally related to pyrazolones . Additionally, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles can be prepared from 2-alkyn-1-ones and subsequently converted to 1-acyl-4-iodo-1H-pyrazoles using ICl-induced dehydration/iodination . These methods highlight the versatility of iodine and iodine-containing reagents in the synthesis of iodinated pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using spectroscopic techniques and X-ray diffraction studies. For example, a pyrazoline compound with an iodophenyl group has been characterized, confirming its structure and crystallization in the monoclinic system . Such structural characterizations are crucial for understanding the molecular geometry and potential reactivity of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. Hypervalent iodine oxidation of pyrazol-3(2H)-ones can result in the formation of methyl 2-alkynoates and methyl 2,3-alkadienoates, demonstrating the reactivity of the pyrazole ring under oxidative conditions . Furthermore, the synthesis of N1-substituted 3,5-dimethoxy-4-halogeno-1H-pyrazoles, including those with an iodine substituent, has been described, showcasing the ability to introduce various substituents at the pyrazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal packing, intermolecular interactions, and space occupancy are important factors that can be analyzed through Hirshfeld surface analysis and 2D fingerprint plots . Additionally, the photoluminescent properties of certain pyrazole derivatives have been studied, indicating potential applications in materials science .
科学的研究の応用
Synthesis and NMR Study
The compound 4-Iodo-2-methyl-1H-pyrazol-5-one has been studied in the context of synthesizing various halogenated pyrazoles. A study focused on the synthesis and detailed NMR spectroscopy of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, including 4-iodo congeners. The research highlighted the distinct chemical shifts observed in these compounds, indicating their unique electronic environments (Holzer & Gruber, 1995).
Building Blocks in Chemical Synthesis
4-Iodo-2-methyl-1H-pyrazol-5-one derivatives have been recognized as valuable building blocks in chemical synthesis. Research in this area has developed a range of 4- and 5-iodinated pyrazole derivatives. These derivatives are pivotal in creating new chemical entities, particularly in fields like CropScience and oncology, demonstrating the compound's versatility in medicinal chemistry (Guillou et al., 2011).
Structural Characterization
There has been significant interest in structurally characterizing pyrazole derivatives, including those related to 4-Iodo-2-methyl-1H-pyrazol-5-one. A study on pyrazoline compounds, for instance, provided insights into their molecular structure using X-ray diffraction and spectroscopic techniques. This research aids in understanding the molecular interactions and packing in these compounds, which is crucial for their application in material science and drug design (Delgado et al., 2020).
Electrosynthesis Applications
The electrosynthesis of 4-iodo-substituted pyrazoles, closely related to 4-Iodo-2-methyl-1H-pyrazol-5-one, has been explored. This research demonstrated the feasibility of synthesizing these derivatives through iodination of precursors, revealing potential for developing new synthetic routes in organic chemistry (Lyalin et al., 2010).
特性
IUPAC Name |
4-iodo-2-methyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2O/c1-7-2-3(5)4(8)6-7/h2H,1H3,(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFBZHFMFNLMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-methyl-1H-pyrazol-3-OL | |
CAS RN |
2260937-70-8 |
Source


|
| Record name | 4-iodo-1-methyl-1H-pyrazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2498894.png)



![5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2498900.png)


![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)



![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)

